molecular formula C26H32N2O5 B1670214 Delapril CAS No. 83435-66-9

Delapril

Cat. No. B1670214
CAS RN: 83435-66-9
M. Wt: 452.5 g/mol
InChI Key: WOUOLAUOZXOLJQ-MBSDFSHPSA-N
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Description

Delapril, also known as alindapril, is an ACE inhibitor used as an antihypertensive drug . It is taken orally and is available in 15 mg and 30 mg tablets .


Molecular Structure Analysis

Delapril has a molecular formula of C26H32N2O5 and a molar mass of 452.551 g/mol . Its structure includes two defined stereocentres .


Chemical Reactions Analysis

Delapril is a prodrug and is converted into two active metabolites, 5-hydroxy delapril diacid and delapril diacid . The solid-state of Delapril hydrochloride has been characterized using various analytical techniques .


Physical And Chemical Properties Analysis

Delapril has a density of 1.2±0.1 g/cm3, a boiling point of 659.7±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C . It also has a molar refractivity of 125.3±0.4 cm3 .

Scientific Research Applications

1. Cardiovascular Benefits

Delapril, a nonsulfhydryl angiotensin-converting enzyme inhibitor (ACEI), demonstrates potent inhibition of vascular wall angiotensin-converting enzyme activity. It is particularly effective in reducing blood pressure and has shown efficacy in patients with conditions such as microalbuminuria, left ventricular hypertrophy, myocardial infarction, or heart failure. Its high lipophilicity and weak bradykinin potentiating action contribute to its effectiveness, along with a long-lasting antihypertensive effect and a high smoothness index, making it a viable option for 24-hour blood pressure control (González-Juanatey & Cordero, 2013).

2. Pharmacokinetic Analysis

Delapril, often combined with other drugs like indapamide, has been the subject of studies focused on developing and validating methods for analyzing its stability and presence in pharmaceuticals. This includes establishing suitable stability conditions and evaluating delapril in various forms, such as raw material and commercial products (Gonçalves et al., 2018).

3. Antiarrhythmic Potential

Research has also explored delapril's potential anti-arrhythmic benefits, particularly in the context of ischemic heart disease. It appears that delapril can attenuate myocardial infarction-induced prolongations in electrocardiogram parameters and improve sympatho-vagal balance, thereby reducing atrio-ventricular blocks and ventricular arrhythmias. This indicates a significant contribution to the antiarrhythmic benefits of ACE inhibitors in patients at risk for sudden cardiac death (Thireau et al., 2015).

4. Combination Therapy in Hypertension and Diabetes

Delapril has been studied in combination with other drugs, like manidipine, for treating hypertension in patients with diabetes mellitus. The combination offers benefits such as reducing microalbuminuria, stabilizing serum creatinine levels, andnot affecting glucose metabolism or glycemic control. It may also increase insulin sensitivity, improve coagulation, and reduce left ventricular mass in diabetic hypertensive patients, making it a valuable treatment option for this particular patient group (Fogari, 2007).

5. Pharmacokinetics and Drug Interaction Studies

Studies on the pharmacokinetics of delapril, particularly when combined with drugs like manidipine, have assessed potential interactions and bioavailability. These studies help in understanding how delapril is metabolized and interacts with other medications, which is crucial for developing safe and effective combination therapies for hypertension (Stockis et al., 2003).

6. Renal Protective Effects

Delapril's impact on renal function has also been examined, particularly in relation to its use in treating hypertension. Its potential to reduce microalbuminuria and stabilize renal function, especially in hypertensive patients, highlights its role in renal protection (Rosei & Rizzoni, 2003).

Safety And Hazards

Delapril is toxic and can be a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O5/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30)/t18-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUOLAUOZXOLJQ-MBSDFSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016742
Record name Delapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Delapril

CAS RN

83435-66-9
Record name Delapril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83435-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Delapril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083435669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13312
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Delapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W77UAL9THI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,080
Citations
Y Oka, K Nishikawa, G Kito, H Mayahara… - Cardiovascular Drug …, 1988 - Wiley Online Library
… of delapril was intensified in potency and duration; the effect lasted for >24 h. Delapril alone … the diuretic action of hydrochlorothiazide was not altered by being combined with delapril. …
Number of citations: 12 onlinelibrary.wiley.com
M Luque Otero - Vascular health and risk management, 2007 - Taylor & Francis
… 10 mg/delapril 30 mg has a greater antihypertensive effect than both components of the combination separately, and in non-responders to monotherapy with manidipine or delapril the …
Number of citations: 37 www.tandfonline.com
R Razzetti, D Acerbi - The American journal of cardiology, 1995 - Elsevier
… Due to its greater lipophilicity, delapril has been shown to exert … delapril on tissue ACE also lasts longer than on the circulating enzyme. At doses ranging from 1–10 mg/kg orally, delapril …
Number of citations: 40 www.sciencedirect.com
T Saruta, K Nishikawa - American Journal of Hypertension, 1991 - academic.oup.com
… Delapril effectively inhibits rabbit lung ACE activity and lowers blood pressure in spontaneously hypertensive rats. Delapril has … Delapril is a more potent inhibitor of vascular wall ACE …
Number of citations: 28 academic.oup.com
P Ruggenenti, G Lauria, IP Iliev, A Fassi, AP Ilieva… - …, 2011 - Am Heart Assoc
To assess whether angiotensin-converting enzyme inhibitors and third-generation dihydropyridine calcium channel blockers ameliorate diabetic complications, we compared …
Number of citations: 120 www.ahajournals.org
T Ogihara, Y Kaneko, M Ikeda… - American Journal of …, 1991 - academic.oup.com
Delapril, a new angiotensin converting enzyme (ACE) inhibitor discovered in the laboratory of Takeda Chemical Industries, Ltd., is the result of drug design based on the structure-…
Number of citations: 18 academic.oup.com
H Shionoiri, G Yasuda, A Ikeda, T Ohta… - Clinical …, 1987 - Wiley Online Library
… Orally administered delapril is a prodrug and must be … , delapril diacid and 5-hydroxy delapril diacid. The pharmacokinetic parameters for delapril, delapril diacid, and 5-hydroxy delapril …
Number of citations: 21 ascpt.onlinelibrary.wiley.com
L Cavalieri, G Cremonesi - Clinical drug investigation, 2007 - Springer
… The combination of delapril and indapamide provides renoprotective effects, and … of delapril and indapamide has therapeutic potential. Because of the additive mechanisms of delapril …
Number of citations: 18 link.springer.com
PL McCormack, GM Keating - Drugs, 2006 - Springer
▴ Delapril/manidipine 30mg/10mg is a new oral, once-daily, fixed combination of an ACE inhibitor and a dihydropyridine calcium-channel antagonist for the treatment of essential …
Number of citations: 13 link.springer.com
M Circelli, G Nicolini, CG Egan… - International Journal of …, 2012 - Taylor & Francis
The main objective of this meta-analysis was to compare the efficacy of the combination of delapril and indapamide (D+I) to different angiotensin-converting enzyme inhibitor (ACEi) …
Number of citations: 18 www.tandfonline.com

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